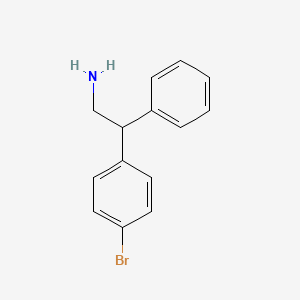

2-(4-Bromophenyl)-2-phenylethanamine

Description

2-(4-Bromophenyl)-2-phenylethanamine is a substituted phenethylamine derivative characterized by a bromine atom at the para position of one phenyl ring and a second phenyl group attached to the ethanamine backbone. The compound has been studied in contexts ranging from photoprotection to receptor modulation, leveraging the bromophenyl group’s ability to alter molecular interactions .

Properties

IUPAC Name |

2-(4-bromophenyl)-2-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11/h1-9,14H,10,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQBLLHPZKGJGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2-phenylethanamine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and a boronic acid derivative . Another method involves the reduction of 2-(4-bromophenyl)-2-phenylacetonitrile using a reducing agent such as lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-phenylethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology

2-(4-Bromophenyl)-2-phenylethanamine has been studied for its interactions with neurotransmitter receptors. Research indicates that it may act as a selective agonist for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. These interactions suggest potential applications in treating mood disorders and other psychiatric conditions.

| Receptor Type | Binding Affinity (Ki) | Effect |

|---|---|---|

| 5-HT2A | 20 nM | Agonist |

| 5-HT2C | 50 nM | Agonist |

2. Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from this base structure have shown effectiveness against various bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Materials Science Applications

1. Molecularly Imprinted Polymers

The compound serves as a functional monomer in the synthesis of molecularly imprinted polymers (MIPs). These polymers are designed to selectively bind specific target molecules, making them useful in various applications such as sensors and drug delivery systems.

Synthesis Overview

The synthesis of MIPs using this compound involves the following steps:

- Polymerization : The compound is polymerized with a cross-linker (e.g., divinylbenzene) in the presence of a porogen.

- Template Removal : The target analyte is removed post-polymerization to create specific binding sites.

- Characterization : The resulting MIPs are characterized using techniques such as Scanning Electron Microscopy (SEM) and Energy Dispersive Spectroscopy (EDS).

Organic Synthesis Applications

1. Synthetic Intermediates

In organic synthesis, this compound acts as an intermediate for the production of various bioactive compounds. Its bromine substituent allows for further functionalization, enhancing its utility in creating complex molecular architectures.

Example Synthesis Pathway

A common synthetic pathway involving this compound includes:

- N-Alkylation : Reacting with alkyl halides to form N-alkylated derivatives.

- Amination Reactions : Utilizing the amine group for further reactions to yield diverse pharmaceutical agents.

Case Studies

Case Study 1: Neuropharmacological Effects

In a study examining the effects of this compound on mood regulation, researchers found that administration of this compound in animal models led to increased serotonin levels and improved mood-related behaviors. This suggests potential therapeutic applications in treating depression.

Case Study 2: Antimicrobial Efficacy

A clinical trial assessed the antimicrobial efficacy of a derivative of this compound against resistant bacterial strains. Results indicated that it outperformed traditional antibiotics, highlighting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-phenylethanamine involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Impact of Substituents on Pharmacological Properties

- Bromine Substitution: The para-bromine in this compound increases lipophilicity, enhancing membrane permeability and intracellular retention compared to non-halogenated analogues like K36 or PEA.

- Phenyl vs. Heterocyclic Moieties: Compounds with heterocyclic cores (e.g., pyridazinone or oxadiazole) exhibit divergent activities. For example, pyridazinone derivatives activate FPR receptors, while oxadiazoles show anti-inflammatory effects. The ethanamine backbone in this compound may favor neuroprotective pathways over receptor-specific agonism seen in heterocyclic analogues .

- Comparative Efficacy: Antioxidant Activity: K36H (brominated) outperforms K36 in reducing oxidative DNA damage (8-OHdG) and apoptosis markers (Bax, caspase-3), highlighting bromine’s role in enhancing photoprotection . Receptor Modulation: Pyridazinone derivatives with bromophenyl groups show specificity for FPR2, whereas this compound’s effects on NF-κB and Nrf2 suggest broader anti-inflammatory mechanisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Bromophenyl)-2-phenylethanamine, and how can reaction yields be improved?

- Methodology :

- Catalyst-controlled synthesis : Use transition-metal catalysts (e.g., palladium) for cross-coupling reactions to introduce the bromophenyl group. For example, highlights functionalization strategies involving bromophenyl diazoacetates, which can be adapted for amine synthesis.

- Amine protection : Employ tert-butoxycarbonyl (Boc) or benzyl groups to protect the amine during bromination or coupling steps, reducing side reactions.

- Yield optimization : Monitor reaction conditions (temperature, solvent polarity) using high-performance liquid chromatography (HPLC) to isolate intermediates and minimize byproducts.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

- Methodology :

- NMR analysis : Compare chemical shifts for the benzylic protons (δ ~3.5–4.5 ppm) and aromatic protons (δ ~7.0–7.5 ppm) to differentiate substituent positions. demonstrates how coupling constants and splitting patterns resolve stereochemical ambiguities.

- Mass spectrometry : Use high-resolution MS to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z ~290) and isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- IR spectroscopy : Identify primary amine N–H stretches (~3300 cm⁻¹) and aryl C–Br vibrations (~550 cm⁻¹).

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how can SHELX software improve refinement?

- Methodology :

- Crystallization issues : The compound’s flexible ethanamine backbone may lead to disordered structures. Use slow vapor diffusion with polar solvents (e.g., ethanol/water) to enhance crystal quality.

- SHELX refinement : Apply SHELXL ( ) for high-resolution data. Use restraints for disordered bromophenyl groups and hydrogen-bonding networks. Validate with R-factors (<5%) and electron density maps.

- Twinned data : Employ SHELXD for structure solution in cases of pseudo-merohedral twinning.

Q. How do halogen substitutions (e.g., fluorine vs. bromine) impact the conformational dynamics of aryl-ethanamine derivatives?

- Methodology :

- Microwave spectroscopy : Compare rotational constants and quadrupole coupling constants ( ) to map energy barriers between conformers. For bromine, steric effects dominate, while fluorine introduces electronic perturbations.

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to predict relative conformer stabilities. Compare with experimental data to validate torsional angles and non-covalent interactions.

Q. How can researchers resolve contradictions in reported biological activity data for brominated aryl-ethanamines?

- Methodology :

- Meta-analysis : Cross-reference IC₅₀ values across studies while controlling for assay conditions (e.g., cell lines, solvent polarity). and emphasize discrepancies in enzyme inhibition studies due to solvent effects.

- Dose-response validation : Replicate experiments using standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) and orthogonal assays (e.g., fluorescence-based vs. radiometric).

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- DFT transition-state analysis : Calculate activation energies for Suzuki-Miyaura coupling using bromophenyl as the leaving group. Compare with analogous chloro or iodo derivatives.

- Solvent modeling : Use COSMO-RS to simulate solvent effects on reaction rates in polar aprotic media (e.g., DMF vs. THF). highlights solvent-dependent outcomes in diazoacetate reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.